molecular formula C17H16N2O B12401815 Tubulin inhibitor 17

Tubulin inhibitor 17

Cat. No.: B12401815
M. Wt: 264.32 g/mol
InChI Key: DJZCMGXEUASAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin inhibitor 17 is a compound that targets tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are widely studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics and inhibit cell proliferation .

Preparation Methods

The synthesis of Tubulin inhibitor 17 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Tubulin inhibitor 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Tubulin inhibitor 17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes. In biology, it is used to investigate the role of microtubules in cell division and intracellular transport. In medicine, this compound is studied for its potential use in cancer therapy, as it can inhibit the proliferation of cancer cells by disrupting microtubule formation. Additionally, it has applications in the development of nanoparticle drug delivery systems and vascular disrupting agents .

Mechanism of Action

The mechanism of action of Tubulin inhibitor 17 involves binding to tubulin and disrupting the polymerization of microtubules. This disruption prevents the formation of the mitotic spindle, which is essential for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death. This compound targets specific binding sites on tubulin, such as the colchicine binding site, and induces conformational changes that inhibit microtubule growth .

Comparison with Similar Compounds

Tubulin inhibitor 17 is unique compared to other tubulin inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include colchicine, paclitaxel, vinblastine, and docetaxel. Colchicine binds to the colchicine binding site on tubulin and prevents microtubule polymerization, similar to this compound. Paclitaxel and docetaxel, on the other hand, stabilize microtubules and prevent their depolymerization. Vinblastine promotes microtubule depolymerization by binding to a different site on tubulin. The uniqueness of this compound lies in its ability to overcome drug resistance and its potential for use in combination therapies .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methylquinolin-5-amine

InChI

InChI=1S/C17H16N2O/c1-19(13-8-10-14(20-2)11-9-13)17-7-3-6-16-15(17)5-4-12-18-16/h3-12H,1-2H3

InChI Key

DJZCMGXEUASAGY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.